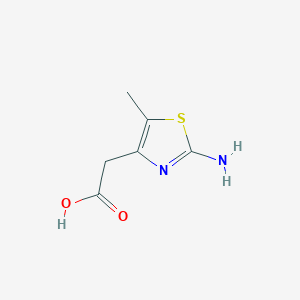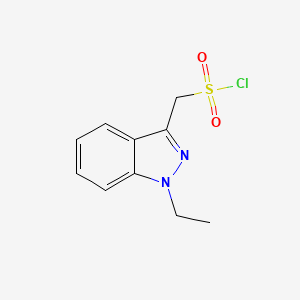
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H11ClN2O2S. It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride typically involves the reaction of 1-ethyl-1H-indazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and minimize byproducts. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of organic solvents, bases, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an indazole derivative with an amine group attached .
Applications De Recherche Scientifique
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-3-methanesulfonyl chloride: A similar compound with a different substitution pattern on the indazole ring.
2H-Indazole derivatives: These compounds have a different hydrogen placement on the indazole ring, leading to different chemical properties and reactivity.
Uniqueness
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C10H11ClN2O2S |
|---|---|
Poids moléculaire |
258.73 g/mol |
Nom IUPAC |
(1-ethylindazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClN2O2S/c1-2-13-10-6-4-3-5-8(10)9(12-13)7-16(11,14)15/h3-6H,2,7H2,1H3 |
Clé InChI |
IFNQLLMVKSGMDS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=N1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


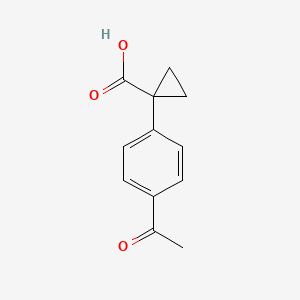

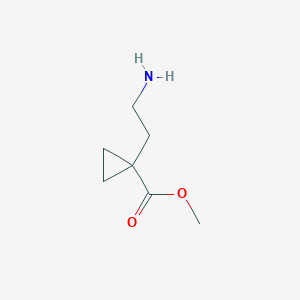

![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)

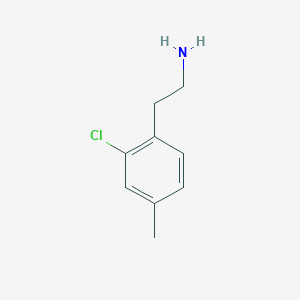
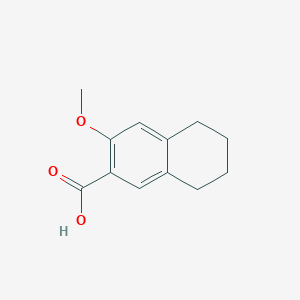
![Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)
![1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518990.png)

![1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride](/img/structure/B13518994.png)
